molecular formula C21H21N3O B15016573 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

Cat. No.: B15016573
M. Wt: 331.4 g/mol
InChI Key: JUWUDMCVCAFDEN-FCDQGJHFSA-N
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Description

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is an organic compound that features a naphthalene ring, an amino group, and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the condensation of naphthylamine with phenylpropylidene acetohydrazide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has been reported to achieve high regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. The choice of solvents and catalysts would also be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alcohols.

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide exerts its effects involves interactions with molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The specific pathways involved would depend on the biological context and the nature of the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its combination of a naphthalene ring, an amino group, and a phenylpropylidene moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C21H21N3O/c1-2-19(17-10-4-3-5-11-17)23-24-21(25)15-22-20-14-8-12-16-9-6-7-13-18(16)20/h3-14,22H,2,15H2,1H3,(H,24,25)/b23-19+

InChI Key

JUWUDMCVCAFDEN-FCDQGJHFSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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